molecular formula C18H21N5S B15117471 2-cyclopropyl-1-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole

2-cyclopropyl-1-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B15117471
M. Wt: 339.5 g/mol
InChI Key: AJJDXXBKKOLFBC-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzodiazole core, which is a fused ring system containing both benzene and diazole rings. The presence of cyclopropyl, azetidinyl, and thiadiazolyl groups adds to its structural complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-cyclopropyl-1-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidinyl Group: This step may involve the reaction of the benzodiazole intermediate with azetidin-3-yl derivatives under suitable conditions.

    Attachment of the Thiadiazolyl Group: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Cyclopropyl Group Addition:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-cyclopropyl-1-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole or thiadiazole rings, depending on the reagents and conditions used.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-cyclopropyl-1-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-cyclopropyl-1-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    Benzodiazole Derivatives: These compounds share the benzodiazole core and may have similar biological activities.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring may exhibit similar chemical reactivity and biological properties.

    Azetidinyl Derivatives: These compounds contain the azetidinyl group and may have similar pharmacological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

IUPAC Name

5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-propan-2-yl-1,2,4-thiadiazole

InChI

InChI=1S/C18H21N5S/c1-11(2)16-20-18(24-21-16)22-9-13(10-22)23-15-6-4-3-5-14(15)19-17(23)12-7-8-12/h3-6,11-13H,7-10H2,1-2H3

InChI Key

AJJDXXBKKOLFBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5

Origin of Product

United States

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